2-Furancarbonylisocyanate
Description
Contextualization within Furanic Heterocycle Chemistry
The chemistry of 2-Furancarbonyl isocyanate is deeply rooted in the fundamental principles of furanic heterocycles. Furan (B31954) itself is an aromatic five-membered ring containing an oxygen atom, which possesses a dual chemical nature. It exhibits aromatic character due to the delocalization of one of the oxygen's lone pairs of electrons into the π-system. However, it also behaves as a conjugated diene, particularly in cycloaddition reactions. dokumen.pubresearchgate.net
This dual character significantly influences the reactivity of its derivatives. The electron-donating nature of the furan ring, through resonance, can impact the reactivity of substituents. In the case of 2-Furancarbonyl isocyanate, the furan ring is directly conjugated with the isocyanate group. This conjugation, particularly the dienic character of the furan, has been noted to dramatically increase the reactivity of the isocyanate moiety compared to non-conjugated or even simple aromatic isocyanates like phenyl isocyanate. dokumen.pub For instance, 2-furyl isocyanate, a closely related compound, demonstrates exceptionally high reactivity towards alcohols. dokumen.pub
Conversely, the presence of a carbonyl group at the C2 position of the furan ring, as in 2-Furancarbonyl isocyanate, can diminish the dienic character of the furan ring, making it less reactive in reactions such as the Diels-Alder reaction. dokumen.pub This modulation of reactivity, stemming from the electronic interplay between the furan ring and the isocyanate group, is a key aspect of its chemistry.
Strategic Importance as a Reactive Intermediate
Isocyanates, in general, are highly valuable reactive intermediates in organic synthesis due to the strong electrophilicity of the central carbon atom in the -N=C=O group. They readily react with a wide array of nucleophiles, including alcohols, amines, and water, to form carbamates, ureas, and amines (after decarboxylation), respectively. This reactivity is the foundation for their extensive use in the synthesis of polymers, pharmaceuticals, and agrochemicals. google.comglobaljournals.orgpflaumer.com
2-Furancarbonyl isocyanate, as a specific member of this class, serves as a strategic intermediate for introducing the furan-2-carbonyl moiety into various molecular scaffolds. Its high reactivity makes it an efficient reagent for this purpose. dokumen.pub The Curtius reaction, involving the thermal decomposition of 2-furoyl azide (B81097) (derived from 2-furoic acid), is a common method for its preparation. dokumen.pub
The strategic importance of 2-Furancarbonyl isocyanate lies in its utility for constructing more complex molecules, particularly heterocyclic compounds and derivatives with potential biological activity. For example, it can be used in the synthesis of N,N'-diacylhydrazine derivatives, some of which have shown insecticidal and antitumor activities. researchgate.net The isocyanate group provides a reactive handle to connect the furan core to other molecular fragments, making it a key component in the design and synthesis of novel chemical entities. nih.govgoogle.com Although often generated in situ for immediate use due to its high reactivity, its role as a transient but crucial intermediate is well-established in synthetic sequences. nih.gov
Interactive Data Tables
Below are tables summarizing key information about 2-Furancarbonyl isocyanate and a related compound for comparative purposes.
Table 1: Physical and Chemical Properties of 2-Furancarbonyl Isocyanate
| Property | Value |
| Chemical Formula | C₆H₃NO₃ |
| Molecular Weight | 137.09 g/mol |
| Appearance | Not widely reported, likely a reactive liquid or solid |
| Boiling Point | Not readily available due to reactivity |
| Synthesis | Typically via Curtius rearrangement of 2-furoyl azide |
Table 2: Properties of the Related Compound 2-Furoyl Chloride
| Property | Value |
| Chemical Formula | C₅H₃ClO₂ |
| Molecular Weight | 130.53 g/mol |
| Appearance | Corrosive liquid |
| Boiling Point | 173 °C (343 °F; 446 K) |
| Melting Point | -2 °C (28 °F; 271 K) |
| Density | 1.3227 g/mL @ 20 °C |
| Data for 2-Furoyl Chloride is provided for context as a common precursor. |
Structure
3D Structure
Properties
IUPAC Name |
furan-2-carbonyl isocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO3/c8-4-7-6(9)5-2-1-3-10-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMZKDAXYSETFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454897 | |
| Record name | 2-Furancarbonylisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4340-42-5 | |
| Record name | 2-Furancarbonylisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Reaction Mechanisms of 2 Furancarbonylisocyanate
Electrophilic Character of the Isocyanate Moiety
The isocyanate group (–N=C=O) is a highly reactive functional group characterized by a central carbon atom double-bonded to both an oxygen atom and a nitrogen atom. The significant electronegativity of oxygen and nitrogen relative to carbon results in a substantial polarization of the N=C and C=O bonds. This polarization renders the central carbon atom electron-deficient, imparting a strong electrophilic character to it.
This electrophilicity can be further understood by examining the resonance structures of the isocyanate group. The major resonance contributor places a partial positive charge on the carbon atom and partial negative charges on the more electronegative oxygen and nitrogen atoms. This charge distribution makes the carbon atom an excellent target for attack by a wide range of electron-rich species, or nucleophiles. In 2-Furancarbonylisocyanate, the furan (B31954) ring is attached to a carbonyl group which is then attached to the isocyanate nitrogen. The acyl group (2-Furancarbonyl) acts as an electron-withdrawing group, which further enhances the electrophilicity of the isocyanate carbon, making it even more susceptible to nucleophilic attack compared to alkyl or aryl isocyanates.
Nucleophilic Additions and Substitutions Involving the Isocyanate Group
The primary reaction pathway for isocyanates is nucleophilic addition to the electrophilic carbon atom. When a nucleophile attacks the carbonyl carbon of the isocyanate, the π-bond between the carbon and nitrogen is typically broken, leading to the formation of a tetrahedral intermediate. This intermediate is then stabilized, usually by proton transfer, to yield the final addition product. This mechanism is fundamental to the synthesis of a wide array of important chemical structures.
Isocyanates readily react with nucleophiles such as alcohols and amines. wikipedia.org These reactions are highly efficient and are central to the formation of polyurethanes and polyureas in polymer chemistry.
The reaction with an alcohol yields a carbamate (B1207046) (also known as a urethane). The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon. A subsequent proton transfer from the alcohol to the isocyanate nitrogen completes the reaction, forming the stable carbamate linkage. nih.gov
Similarly, amines react with isocyanates to form urea (B33335) derivatives. wikipedia.org Due to the higher nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols, the reaction with amines is typically faster. The mechanism follows the same pattern: nucleophilic attack by the amine nitrogen on the isocyanate carbon, followed by proton transfer to yield the corresponding substituted urea.
| Nucleophile | Product Class | General Reaction Scheme |
|---|---|---|
| Alcohol (R'-OH) | Carbamate | ![]() |
| Primary/Secondary Amine (R'R''NH) | Urea | ![]() |
The reaction of this compound with water is a multi-step process. Initially, water acts as a nucleophile, adding across the N=C bond of the isocyanate to form an unstable carbamic acid intermediate. wikipedia.orgresearchgate.net This carbamic acid readily undergoes decarboxylation, decomposing to yield a primary amine (2-furoylamine) and carbon dioxide gas. wikipedia.orgresearchgate.net
The amine produced in this first stage is itself a potent nucleophile. If there is still unreacted this compound present in the reaction mixture, the newly formed 2-furoylamine will rapidly react with a second molecule of the isocyanate. This subsequent reaction is an amine addition, as described previously, and results in the formation of a symmetrically disubstituted urea, N,N'-bis(furan-2-carbonyl)urea. researchgate.net This reaction sequence is notably utilized in the production of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent. wikipedia.org
Direct reactions between this compound and simple aldehydes or ketones are not typical nucleophilic additions, as both reactants possess electrophilic carbonyl or isocyanate carbons. However, isocyanates can react with carbonyl compounds if the carbonyl compound is first converted into a nucleophile. noaa.gov For instance, a ketone can be deprotonated at its α-carbon using a strong base to form a nucleophilic enolate. This enolate can then attack the electrophilic carbon of the isocyanate. The resulting intermediate, upon workup, would yield a β-keto amide derivative. This type of reaction, leveraging the nucleophilic character of an enolate, provides a pathway for C-C bond formation and the synthesis of 1,3-dicarbonyl-type structures.
Cycloaddition Reactions of this compound
In addition to nucleophilic additions, the double bonds within the isocyanate moiety can participate in cycloaddition reactions, providing routes to various heterocyclic ring systems.
The carbon-nitrogen double bond of the isocyanate group can react with alkenes in a [2+2] cycloaddition to form four-membered heterocyclic rings known as β-lactams (2-azetidinones). researchtrends.net While thermal [2+2] cycloadditions are often forbidden by orbital symmetry rules for simple alkenes, they are allowed for isocyanates. youtube.comyoutube.com
The reaction mechanism can be either a concerted, suprafacial process or a stepwise pathway involving a zwitterionic or diradical intermediate, depending on the electronic properties of the reacting alkene. researchtrends.netrsc.org The reaction of this compound with an alkene would involve the combination of the C=N of the isocyanate and the C=C of the alkene to form the four-membered β-lactam ring. This class of reaction is of significant interest as the β-lactam core is a key structural feature of penicillin and cephalosporin (B10832234) antibiotics.
[4+2] Cycloadditions (Diels-Alder Reactions)
This compound possesses a furan ring, which can act as a conjugated diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. khanacademy.org This reaction is a powerful tool in organic synthesis for the construction of six-membered rings in a single, atom-economical step. researchgate.net The reactivity of the furan ring as a diene is significantly influenced by the electronic nature of its substituents.
In the case of this compound, the 2-carbonylisocyanate group (-CONCO) acts as an electron-withdrawing group. Generally, electron-withdrawing substituents on the furan diene decrease its reactivity in normal-electron-demand Diels-Alder reactions, which involve the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. nih.gov Consequently, this compound is expected to be a less reactive diene compared to unsubstituted furan or furans bearing electron-donating groups. researchgate.netnih.gov
Despite this reduced reactivity, Diels-Alder reactions can be achieved, typically by using highly reactive dienophiles (alkenes or alkynes with strong electron-withdrawing groups) or by employing specific reaction conditions such as high pressure or Lewis acid catalysis. mdpi.com The reaction proceeds to form 7-oxabicyclo[2.2.1]heptene derivatives, which are valuable synthetic intermediates. nih.gov
A critical aspect of the Diels-Alder reaction with cyclic dienes like furan is the stereoselectivity, leading to the formation of two possible diastereomeric products: the endo and exo adducts. rsc.orgmasterorganicchemistry.com The endo product is often formed faster and is considered the kinetic product, favored at lower temperatures, due to stabilizing secondary orbital interactions in the transition state. youtube.commasterorganicchemistry.com The exo product is typically more sterically favored and therefore thermodynamically more stable, becoming the major product at higher temperatures or after prolonged reaction times, which allow for the retro-Diels-Alder reaction and equilibration. nih.govnih.gov
| Parameter | Effect on Selectivity | Predominant Product | Rationale |
|---|---|---|---|
| Low Temperature | Kinetic Control | Endo | The reaction is under kinetic control, favoring the transition state with lower activation energy, which is typically the endo pathway due to secondary orbital overlap. youtube.commasterorganicchemistry.com |
| High Temperature | Thermodynamic Control | Exo | Higher temperatures provide enough energy to overcome the retro-Diels-Alder barrier, allowing the reaction to equilibrate to the more stable exo product. nih.govnih.gov |
| Lewis Acid Catalysis (e.g., ZnCl2, TiCl4) | Enhanced Endo Selectivity | Endo | The Lewis acid coordinates to the dienophile, lowering its LUMO energy and enhancing the secondary orbital interactions that stabilize the endo transition state. masterorganicchemistry.com |
| Solvent | Variable | Depends on Solvent | Aqueous solutions can enhance reaction rates and may influence the endo/exo ratio for certain furoic acid derivatives. nih.gov |
Other Multicomponent Reactions (MCRs) Involving Isocyanates
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. acs.orgnih.gov While many well-known MCRs, such as the Ugi and Passerini reactions, are based on isocyanides, isocyanates are also valuable substrates for designing novel MCRs. nih.govbeilstein-journals.org
Acyl isocyanates, including this compound, are potent electrophiles that readily react with a wide range of nucleophiles. This reactivity can be harnessed in MCRs to rapidly build molecular complexity. A general strategy involves the in situ formation of an intermediate from the reaction of the isocyanate, which is then trapped by a third component.
For instance, this compound can participate in a three-component reaction with an amine and a terminal alkyne. The proposed mechanism involves the initial nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the isocyanate to form a stable N-furoylurea intermediate. This urea derivative can then participate in subsequent transformations, such as a metal-catalyzed coupling with the alkyne, to generate highly functionalized heterocyclic systems in a single pot. The specific outcome depends on the catalyst and reaction conditions employed.
Furthermore, domino reactions involving an initial MCR followed by a subsequent intramolecular reaction are possible. For this compound, a scenario could involve an MCR that attaches a dienophile-containing moiety to the isocyanate group, followed by an intramolecular Diels-Alder reaction with the furan ring, leading to complex polycyclic structures. acs.org
Rearrangement Reactions Initiated by the Isocyanate Functionality
The isocyanate group is central to several important rearrangement reactions. The most relevant rearrangement associated with acyl isocyanates is the Curtius rearrangement, which is the primary method for their synthesis. nih.gov This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) (e.g., 2-furoyl azide), which rearranges with the loss of nitrogen gas (N₂) to form the corresponding isocyanate. bdu.ac.in The migration of the furoyl group occurs with complete retention of its configuration.
While the Curtius rearrangement leads to the formation of this compound, the isocyanate functionality itself can initiate subsequent reactions that involve structural reorganization. One such process is dimerization or self-cycloaddition, which has been observed for related vinyl isocyanates. clockss.org In a potential [4+2] dimerization, one molecule of this compound could act as a diene component and a second molecule as a dienophile. This type of reaction can lead to the formation of pyridinone or uracil (B121893) derivatives after subsequent elimination and rearrangement steps. clockss.org For example, the reaction of a related styrene-isocyanate was found to yield pyridinone and uracil structures through a proposed Diels-Alder dimerization mechanism. clockss.org
Chemical Transformations and Derivatization of 2 Furancarbonylisocyanate
Synthesis of Novel Urea (B33335) and Carbamate (B1207046) Derivatives
The isocyanate functional group in 2-Furancarbonylisocyanate is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form urea and carbamate derivatives, respectively. These reactions are fundamental in the derivatization of this compound and have been extensively utilized to generate libraries of novel compounds with potential applications in medicinal chemistry and materials science.
The synthesis of urea derivatives from isocyanates is a well-established and efficient process. The reaction typically involves the nucleophilic addition of a primary or secondary amine to the carbonyl carbon of the isocyanate group, forming a stable urea linkage. This method is widely employed due to its high yields and the commercial availability of a vast array of amines, allowing for the generation of structurally diverse urea compounds. The general reaction involves treating an isocyanate with an amine in a suitable solvent, often at room temperature, without the need for a catalyst nih.gov.
Similarly, carbamate derivatives can be synthesized by the reaction of this compound with alcohols. This reaction, known as carbamoylation, proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the isocyanate moiety. The process can be catalyzed by various agents to enhance the reaction rate. The synthesis of carbamates is significant as these functional groups are present in numerous biologically active molecules and are precursors to isocyanates in non-phosgene synthetic routes researchgate.netresearchgate.net.
The following table summarizes representative examples of urea and carbamate derivatives synthesized from isocyanates, illustrating the versatility of this synthetic approach.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Isocyanate | Primary/Secondary Amine | Urea | nih.gov |
| Isocyanate | Alcohol | Carbamate | researchgate.net |
Construction of Diverse Heterocyclic Systems
This compound is a key precursor for the synthesis of a wide variety of heterocyclic compounds. The reactive isocyanate group can participate in various cyclization and cycloaddition reactions, leading to the formation of complex ring systems.
Pyridone Formation
Pyridone scaffolds are prevalent in many biologically active compounds. The synthesis of 2-pyridone derivatives can be achieved through various synthetic strategies. While direct reactions involving this compound for pyridone formation are not extensively documented in readily available literature, isocyanates, in general, are known to participate in cycloaddition reactions that can lead to pyridone structures. For instance, the reaction of isocyanates with active methylene (B1212753) compounds can be a pathway to pyridone derivatives nih.gov.
Oxazine (B8389632) and Oxazolidinone Syntheses
Oxazine and oxazolidinone ring systems are important pharmacophores found in a range of therapeutic agents. The synthesis of these heterocycles can be accomplished using isocyanates as key building blocks. For instance, the condensation of malonyl chloride with isocyanates can lead to the formation of pyrano oxazine derivatives asianpubs.org.
Oxazolidinones can be synthesized through the cycloaddition reaction of epoxides with isocyanates nih.gov. This reaction provides a direct route to the oxazolidinone core structure.
Thiadiazole and Thiazolidinone Generation
Thiadiazole and thiazolidinone moieties are present in numerous compounds with diverse biological activities. The synthesis of these sulfur and nitrogen-containing heterocycles can be achieved from precursors derived from isocyanates. For example, the reaction of thiosemicarbazide (B42300) with various reagents can lead to the formation of thiadiazole derivatives chemmethod.comresearchgate.net. Although a direct reaction of this compound to form thiadiazoles is not explicitly detailed, its isothiocyanate analogue, furan-2-carbonyl isothiocyanate, readily undergoes heterocyclization with various nitrogen nucleophiles to yield thiadiazoles, suggesting a similar reactivity pattern for the isocyanate.
Thiazolidinones are typically synthesized through the cyclocondensation of a Schiff base with a thiol-containing carboxylic acid, such as thioglycolic acid semanticscholar.org. While a direct role for this compound in this specific reaction is not common, its derivatives could potentially be incorporated into such synthetic schemes.
Fused Polyheterocyclic Architectures
The development of synthetic routes to furan-fused polyheterocyclic systems is an active area of research due to the interesting biological properties of these complex molecules airo.co.innih.gov. The reactivity of the furan (B31954) ring and the isocyanate group in this compound and its derivatives can be exploited to construct such intricate molecular frameworks. Methods for synthesizing fused heterocyclic compounds include cyclization reactions, ring-closing metathesis, and Diels-Alder reactions airo.co.in. While specific examples starting from this compound are not abundant in the literature, the general principles of heterocyclic synthesis suggest its potential as a precursor for such complex structures.
Functionalization of the Furan Ring in this compound Derivatives
The furan ring in derivatives of this compound is amenable to further functionalization, allowing for the introduction of various substituents to modulate the physicochemical and biological properties of the molecule.
Electrophilic aromatic substitution is a key reaction for functionalizing furan rings. Due to the electron-rich nature of the furan ring, it readily undergoes electrophilic substitution, primarily at the C5 position (or C2 if unsubstituted) pearson.compearson.com. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. These reactions allow for the introduction of a wide range of functional groups onto the furan nucleus.
The furan ring can also participate as a diene in Diels-Alder reactions, providing a powerful tool for the construction of complex polycyclic systems nih.govrsc.orgrsc.orgresearchgate.netnih.gov. The reactivity of the furan diene can be influenced by the substituents on the ring. Electron-withdrawing groups, such as the carbonyl group in this compound derivatives, can decrease the reactivity of the furan ring in normal electron-demand Diels-Alder reactions. However, these reactions can still proceed, often under forcing conditions or with highly reactive dienophiles, leading to the formation of oxabicycloheptene adducts. These adducts can then be further transformed into a variety of other cyclic and aromatic compounds.
The following table summarizes the types of functionalization that can be performed on the furan ring.
| Reaction Type | Position of Substitution | Reagents | Product Type | Reference |
| Electrophilic Aromatic Substitution | C5 | Nitrating agents, Halogens, Sulfonating agents, Acyl/Alkyl halides with Lewis acids | 5-Substituted furan derivatives | pearson.compearson.com |
| Diels-Alder Reaction | C2 and C5 | Dienophiles (e.g., maleic anhydride, acrylates) | Oxabicycloheptene adducts | nih.govrsc.orgrsc.orgresearchgate.netnih.gov |
Polymerization Pathways via this compound Precursors
This compound, a heterocyclic compound featuring a highly reactive isocyanate group attached to a furan ring, serves as a versatile precursor in polymer synthesis. Its primary route to forming macromolecules is through polyaddition reactions, characteristic of isocyanate chemistry. These pathways allow for the incorporation of the furan moiety into the polymer backbone, leading to materials with unique properties derived from this bio-based heterocycle. The polymerization can proceed through several distinct mechanisms, depending on the co-reactants involved.
The principal polymerization pathways involving precursors like this compound or analogous difunctional furan-based isocyanates include reactions with polyols to form polyurethanes, with polyamines to yield polyureas, and with polythiols to produce polythiourethanes. Furthermore, the inherent reactivity of the furan ring itself allows for post-polymerization modifications, such as cross-linking via Diels-Alder reactions.
Polyaddition Reactions
The isocyanate group (-NCO) is characterized by its high reactivity towards nucleophiles containing active hydrogen atoms. This reactivity is the foundation for step-growth polymerization, where the isocyanate acts as an electrophile.
Polyurethane Formation: The most common polymerization pathway for isocyanates is the reaction with polyols (compounds with multiple hydroxyl groups) to form polyurethane linkages. mdpi.com In a typical reaction, the oxygen from the hydroxyl group attacks the electrophilic carbon of the isocyanate group, resulting in the formation of a urethane (B1682113) bond. While direct polymerization of the monofunctional this compound would lead to chain termination, difunctional furan-based isocyanates are key monomers for producing furan-containing polyurethanes. core.ac.uk Research has demonstrated the synthesis of such polymers using bio-based furan monomers, highlighting a move towards more sustainable materials. mdpi.comresearchgate.net For instance, furan-based polyesters and polyamides have been synthesized from monomers derived from 5-hydroxymethylfurfural (B1680220) (HMF). core.ac.ukmdpi.com The reaction temperature is a critical parameter, as side reactions like the formation of allophanate (B1242929) linkages (reaction of an isocyanate with a urethane group) can occur at elevated temperatures, leading to branched or cross-linked structures. researchgate.netscispace.com
Polyurea and Polythiourethane Formation: Analogous to polyurethane synthesis, furan-containing isocyanate precursors can react with polyamines to form polyureas or with polythiols to form polythiourethanes. The reaction with amines is generally faster than with alcohols. The nucleophilic addition of a thiol group to an isocyanate results in a thiocarbamate linkage. researchgate.net The formation of these polymers has been confirmed by the disappearance of characteristic FTIR peaks for the -NCO group (around 2270 cm⁻¹) and the S-H group (around 2560 cm⁻¹). researchgate.net
Cyclotrimerization
Isocyanate groups can undergo cyclotrimerization in the presence of specific catalysts to form highly stable, cross-linked isocyanurate rings. This reaction pathway is crucial for producing polyisocyanurate (PIR) foams and elastomers, which exhibit enhanced thermal stability. tue.nl A furan-containing diisocyanate could be co-trimerized with other isocyanates to create a prepolymer with a high density of furan moieties and isocyanurate cross-links. tue.nl This prepolymer can then be further reacted to form advanced polymer networks.
Use of Blocked Isocyanates
The high reactivity of isocyanates can sometimes be a challenge, leading to undesirable side reactions. usm.edu To control the polymerization process, "blocked" isocyanates are often used. In this approach, the isocyanate group is reversibly reacted with a blocking agent. The reactive isocyanate can be regenerated by applying heat, which causes the blocking agent to be released. usm.edu This strategy allows for the formulation of stable one-component systems that only polymerize upon thermal activation. This technique is particularly useful in coatings and adhesives. A monomer like this compound could be incorporated into a polymer chain in its blocked form, with subsequent thermal deblocking to initiate cross-linking reactions. usm.edu
The table below summarizes the primary polymerization pathways for furan-containing isocyanate precursors.
| Polymerization Pathway | Co-reactant | Resulting Linkage | Polymer Class | Key Features |
| Polyaddition | Polyol | Urethane | Polyurethane | Versatile materials, reaction kinetics depend on reactants and catalysts. scispace.com |
| Polyaddition | Polyamine | Urea | Polyurea | Typically faster reaction than with polyols. |
| Polyaddition | Polythiol | Thiocarbamate | Polythiourethane | Forms sulfur-containing polymer backbone. researchgate.net |
| Cyclotrimerization | Isocyanate | Isocyanurate | Polyisocyanurate (PIR) | Forms highly stable, thermally resistant cross-linked networks. tue.nl |
| Controlled Polymerization | (Self-reaction after deblocking) | Varies | Functional Polymers | Allows for temporal control of the polymerization reaction. usm.edu |
Applications of 2 Furancarbonylisocyanate in Advanced Organic Synthesis
Utilization as a Building Block in Complex Molecule Synthesis
The furan (B31954) nucleus is a common structural motif in many natural products and biologically active compounds. 2-Furancarbonylisocyanate provides a direct and efficient method for incorporating this heterocyclic system into more complex molecular architectures. The high reactivity of the isocyanate functional group (-N=C=O) with nucleophiles such as alcohols, amines, and thiols allows for the formation of stable carbamate (B1207046), urea (B33335), and thiocarbamate linkages, respectively.
This reactivity makes it a key building block in synthetic strategies that require the installation of a furan-2-carboxamide or related functionality. urfu.ru Cascade reactions initiated by the reaction of the isocyanate group can lead to the formation of more elaborate heterocyclic systems. The furan ring itself can also participate in various transformations, such as Diels-Alder reactions, further increasing its utility in the assembly of complex polycyclic structures. researchgate.net The synthesis of intricate molecules often relies on the strategic use of such bifunctional building blocks to construct key bonds and introduce desired functional groups efficiently. lkouniv.ac.in
Table 1: Reactions of this compound with Nucleophiles
| Nucleophile | Reagent | Resulting Linkage | Product Class |
| Alcohol | R-OH | -NH-C(=O)-O- | Carbamate |
| Amine | R-NH₂ | -NH-C(=O)-NH- | Urea |
| Thiol | R-SH | -NH-C(=O)-S- | Thiocarbamate |
Role in the Synthesis of Medicinal Chemistry Intermediates
The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. This compound serves as a crucial intermediate for synthesizing derivatives intended for biological screening. Its ability to readily form urea and carbamate derivatives is particularly valuable, as these functional groups are prevalent in many pharmaceutical agents due to their hydrogen bonding capabilities and metabolic stability.
For instance, it can be used to synthesize 2-(guanidiniocarbonyl)furans, a class of compounds investigated for their potential as anion hosts and binders in aqueous solutions. researchgate.net The synthesis of such compounds can be challenging due to the potential decomposition of the furan ring under acidic conditions. researchgate.net Furthermore, derivatives of this compound are used to create compounds like 2-[(Furan-2-carbonyl)-amino]-pentanoic acid, which are explored as intermediates for new therapeutic agents. scbt.com The reaction of the isocyanate with various amines or alcohols leads to a library of furan-based compounds that can be evaluated for potential biological activity against various targets. Heterocyclic systems containing a quinoline (B57606) nucleus linked to other heterocycles, which can be conceptually derived from furan-based intermediates, have shown a wide spectrum of biological activities, including cytotoxic and anti-inflammatory behavior. researchgate.net
Precursor in Agrochemical Synthesis
In the field of agrochemicals, heterocyclic compounds play a vital role in the development of new insecticides, herbicides, and fungicides. researchgate.net The furan moiety is present in several biologically active molecules used for crop protection. This compound acts as a precursor for creating novel agrochemicals by introducing the furan-2-carboxamide structure, which can be essential for biological efficacy.
Research has shown that lactones derived from furan-2(5H)-one exhibit significant insecticidal activity against pests like Diaphania hyalinata. researchgate.net While not directly synthesized from this compound, these studies highlight the importance of the furan core in developing new pest control agents. The isocyanate group allows for the straightforward synthesis of furan-containing ureas and carbamates, which are well-established classes of herbicides and insecticides. The design of new agrochemicals often involves combining different pharmacophores; this compound provides a convenient tool for linking the furan ring to other active moieties. ecampus.com
Table 2: Research Findings on Furan-Derived Insecticidal Lactones
| Compound | Target Pest | LD₅₀ (μmol g⁻¹ insect) | LD₉₀ (μmol g⁻¹ insect) |
| Lactones 8a + 8b | D. hyalinata | 20.58 | 32.03 |
| Lactones 9a + 9b | D. hyalinata | 21.49 | 33.90 |
| Lactone 9b | D. hyalinata | 21.40 | 36.73 |
| Data from a study on lactones derived from furan-2(5H)-one, demonstrating the insecticidal potential of the furan scaffold. researchgate.net |
Intermediate for Specialty Chemical Production
Beyond pharmaceuticals and agrochemicals, this compound is an intermediate in the production of various specialty chemicals. basf.comnouryon.com These are chemicals produced for specific applications and include a wide range of products such as coatings, adhesives, and performance additives. The reactivity of the isocyanate group is exploited to synthesize furan-based derivatives with tailored properties.
For example, reaction with polyols can yield furan-containing polyurethanes with specific thermal or mechanical properties. Its derivatives can be used as additives to modify the surface properties of materials or as cross-linking agents in polymer formulations. The furan ring can also impart specific characteristics, such as UV stability or altered solubility. The production of these specialty chemicals often involves multi-step syntheses where intermediates like this compound provide the necessary functionality to achieve the desired final product. nouryon.com
Applications in Polymer Precursor Synthesis
While 2,5-furandicarboxylic acid (FDCA) is a more widely recognized bio-based monomer for producing polyesters like polyethylene (B3416737) furanoate (PEF), isocyanates also play a crucial role in polymer chemistry, particularly in the synthesis of polyurethanes. nih.govnih.govrsc.org this compound, as a monofunctional isocyanate, is not typically used to build the main chain of a high molecular weight polymer. Instead, it serves more specialized roles in polymer synthesis.
It can be used as a chain-capping or end-functionalizing agent. By reacting with the terminal groups of a polymer chain (e.g., hydroxyl or amine groups), it introduces a furan moiety at the chain end. This can be used to modify the properties of the polymer or to provide a reactive handle for subsequent post-polymerization modifications. For example, the furan group can act as a diene in Diels-Alder reactions, allowing for the cross-linking of polymer chains to create thermoset materials or self-healing networks. This functionalization is a key strategy in creating advanced materials with dynamic properties. scispace.com
Computational and Theoretical Investigations of 2 Furancarbonylisocyanate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic structure of 2-furancarbonylisocyanate. These calculations, typically employing Density Functional Theory (DFT), offer a deep look into the molecule's geometry, stability, and electron distribution.
Commonly used methods for these calculations include the B3LYP functional combined with basis sets like 6-311++G(d,p). Such combinations provide a balance of accuracy and computational efficiency for organic molecules. Key electronic properties derived from these calculations include:
Optimized Molecular Geometry: These calculations predict bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Electron Density and Charge Distribution: Analysis of the electron density surface and calculations of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) reveal the distribution of electrons within the molecule. This information helps in identifying electrophilic and nucleophilic sites, which is essential for understanding the molecule's reactivity. For instance, the carbon atom of the isocyanate group is expected to be a primary electrophilic center.
Below is a table illustrating the types of electronic structure data that can be obtained for this compound through quantum chemical calculations.
| Parameter | Representative Value | Description |
| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |
| HOMO-LUMO Gap | 6.3 eV | The difference in energy between the HOMO and LUMO, related to the molecule's stability and reactivity. |
| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density. |
| Mulliken Charge on NCO Carbon | +0.45 e | The partial positive charge on the carbonyl carbon of the isocyanate group, highlighting its electrophilic nature. |
Note: The values presented in this table are illustrative and representative of what would be expected from quantum chemical calculations.
Prediction of Spectroscopic Features through Theoretical Methods
Theoretical methods are invaluable for predicting and interpreting the spectroscopic features of this compound. By simulating spectra computationally, researchers can assign experimental bands and gain a deeper understanding of the molecule's vibrational and electronic properties.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and their corresponding intensities. This is crucial for identifying the characteristic vibrational modes of the molecule. For this compound, the strong asymmetric stretching vibration of the isocyanate (–N=C=O) group is a key feature, typically predicted to appear in the 2250–2280 cm⁻¹ region. Other significant vibrations include the C=O stretching of the carbonyl group and various C–H and C–O stretching and bending modes of the furan (B31954) ring. Comparing the calculated spectrum with experimental data allows for a detailed assignment of the observed absorption bands. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated electronic environment around each nucleus. By comparing theoretical and experimental chemical shifts, the assignment of signals in the NMR spectra can be confirmed.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.
The following table provides examples of predicted spectroscopic data for this compound.
| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group/Atom |
| IR Spectroscopy | ~2270 cm⁻¹ (strong intensity) | Asymmetric stretch of the isocyanate (–N=C=O) group |
| ¹³C NMR Spectroscopy | ~125 ppm | Carbon atom of the isocyanate (–NCO) group |
| ¹H NMR Spectroscopy | ~7.8 ppm | Proton at position 5 of the furan ring |
| UV-Vis Spectroscopy | λmax ≈ 280 nm | π → π* transition involving the conjugated system of the furan ring and carbonyl group |
Note: The values in this table are representative and based on typical ranges for similar functional groups.
Reaction Pathway Elucidation and Mechanistic Modeling
Computational modeling is a powerful tool for investigating the reaction mechanisms of this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, including transition states and intermediates.
For this compound, a common reaction is its nucleophilic addition with alcohols to form urethanes. Theoretical studies can elucidate the mechanism of this reaction, which can proceed through different pathways. nih.gov For example, the reaction can be uncatalyzed or catalyzed by an excess of the alcohol. researchgate.netnih.gov
Mechanistic modeling typically involves:
Locating Stationary Points: This includes identifying the structures of the reactants, products, any intermediates, and transition states along the reaction coordinate.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that a located transition state connects the intended reactants and products.
A hypothetical reaction energy profile for the addition of methanol (B129727) to this compound is presented in the table below.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (this compound + methanol) | 0 |
| 2 | Transition State | +15 |
| 3 | Product (Urethane) | -10 |
Note: These energy values are illustrative for a hypothetical reaction pathway.
Conformational Analysis and Intermolecular Interactions
The biological activity and physical properties of a molecule are often influenced by its three-dimensional shape and how it interacts with other molecules. Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) that can be interconverted by rotation around single bonds.
The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the furan ring and the carbonyl group. This can lead to different orientations of the isocyanate group relative to the furan ring. Theoretical calculations can determine the relative energies of these conformers and the energy barriers for their interconversion.
For structurally similar molecules like 2-formylfuran, studies have shown that the stability of different conformers is influenced by a balance of steric and electronic effects, including electrostatic interactions between the furan ring's oxygen and the carbonyl group. rsc.org A similar analysis can be applied to this compound to predict its preferred conformation.
Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in the condensed phases of the compound. Computational methods can be used to model these interactions, providing insights into the crystal packing and solvation properties of this compound.
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Furancarbonylisocyanate and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) provides information on the number of different types of protons and their relative positions in a molecule. For 2-Furancarbonyl isocyanate, the furan (B31954) ring protons exhibit a characteristic splitting pattern. The spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C3, C4, and C5 positions of the furan ring. researchgate.net The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the carbonyl isocyanate group. researchgate.net The proton at C5 (H-5) is typically the most deshielded, appearing furthest downfield, due to the anisotropic effect of the ring oxygen.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 2-Furancarbonyl isocyanate
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | 7.30 - 7.40 | Doublet (d) | J3,4 ≈ 3.5 Hz |
| H-4 | 6.60 - 6.70 | Doublet of Doublets (dd) | J3,4 ≈ 3.5 Hz, J4,5 ≈ 1.8 Hz |
Note: Data are predicted based on analysis of similar furan-2-carbonyl compounds. researchgate.netnih.gov
Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C=O, aromatic C, C-N). In 2-Furancarbonyl isocyanate, five distinct carbon signals are expected. The carbonyl carbon of the acyl group and the carbon of the isocyanate group are highly deshielded and appear significantly downfield. libretexts.orgmdpi.com The four carbons of the furan ring have characteristic chemical shifts, with C2 and C5 appearing at lower fields than C3 and C4 due to their proximity to the oxygen atom. libretexts.orgoregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 2-Furancarbonyl isocyanate
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | 165 - 175 |
| N=C=O (Isocyanate) | 120 - 130 |
| C2 (Furan) | 145 - 150 |
| C3 (Furan) | 112 - 118 |
| C4 (Furan) | 110 - 115 |
Note: Data are predicted based on typical chemical shift ranges for furan derivatives and isocyanates. libretexts.orgoregonstate.eduresearchgate.net
Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding framework of a molecule by revealing correlations between nuclei. researchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between scalar-coupled protons. For 2-Furancarbonyl isocyanate, correlations would be observed between H-3 and H-4, and between H-4 and H-5, confirming their adjacent positions on the furan ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks between H-3 and C3, H-4 and C4, and H-5 and C5, allowing for unambiguous assignment of the furan ring carbons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) couplings between protons and carbons. researchgate.net This is particularly powerful for connecting different parts of the molecule. Key expected correlations for 2-Furancarbonyl isocyanate would include a cross-peak from H-3 to the carbonyl carbon (C=O) and from H-5 to C2, definitively linking the carbonyl isocyanate moiety to the C2 position of the furan ring.
Utilization of Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy is essential for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of 2-Furancarbonyl isocyanate is dominated by an exceptionally strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. spectroscopyonline.com This peak is highly characteristic and typically appears in a relatively clear region of the spectrum. spectroscopyonline.comresearchgate.net Another key absorption is the stretching vibration of the carbonyl (C=O) group. The furan ring itself gives rise to several characteristic bands, including C-H, C=C, and C-O stretching vibrations. capes.gov.br
Raman Spectroscopy: While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. The symmetric stretch of the isocyanate group, which is weak or absent in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum. Furan ring breathing modes are also typically Raman active.
Table 3: Characteristic Vibrational Frequencies for 2-Furancarbonyl isocyanate
| Functional Group | Vibration Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Isocyanate (-N=C=O) | Asymmetric Stretch | IR | 2240 - 2280 | Very Strong, Sharp |
| Isocyanate (-N=C=O) | Symmetric Stretch | Raman | ~1400 - 1450 | Strong |
| Carbonyl (C=O) | Stretch | IR | 1700 - 1735 | Strong |
| Furan Ring (C=C) | Stretch | IR/Raman | 1500 - 1600 | Medium-Strong |
Note: Data are based on established group frequencies for isocyanates and furan derivatives. spectroscopyonline.comresearchgate.netcapes.gov.brresearchgate.net
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns. The molecular ion peak (M⁺) for 2-Furancarbonyl isocyanate would confirm its molecular weight.
The fragmentation of 2-Furancarbonyl isocyanate under electron ionization (EI) is expected to proceed via characteristic pathways for carbonyl compounds, such as alpha-cleavage. youtube.com Two primary alpha-cleavage events are plausible:
Cleavage of the bond between the furan ring and the carbonyl carbon, leading to the formation of a stable furanoyl cation (m/z 95).
Cleavage of the bond between the carbonyl carbon and the isocyanate nitrogen, resulting in the formation of a furoyl radical and an isocyanate cation, or more likely, the furanoyl cation after loss of a neutral CO molecule from an initial fragment.
Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Furancarbonyl isocyanate
| Fragment Structure | Proposed Fragmentation Pathway | Predicted m/z |
|---|---|---|
| [C₅H₃O₂-NCO]⁺ | Molecular Ion | 137 |
| [C₄H₃O-CO]⁺ | α-cleavage (loss of NCO radical) | 95 |
| [C₄H₃O]⁺ | Decarbonylation (loss of CO from m/z 95) | 67 |
Note: Fragmentation pathways are proposed based on general principles of mass spectrometry for carbonyl compounds. youtube.comlibretexts.orgnih.gov
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of 2-Furancarbonyl isocyanate or a stable derivative can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the planarity of the furan ring and the geometry of the carbonyl isocyanate group. researchgate.net
The analysis would also reveal information about the crystal packing, including intermolecular interactions such as hydrogen bonds or dipole-dipole interactions, which govern the solid-state properties of the compound. nih.gov While a specific crystal structure for 2-Furancarbonyl isocyanate is not publicly available, data from related furan derivatives provide expected values for the geometry of the furan-2-carbonyl moiety. researchgate.net
Table 5: Typical Bond Lengths and Angles for Furan-2-carbonyl Systems from Crystallographic Data
| Parameter | Description | Typical Value |
|---|---|---|
| C2-C3 | Bond Length | ~ 1.35 Å |
| C3-C4 | Bond Length | ~ 1.43 Å |
| C-O (ring) | Bond Length | ~ 1.37 Å |
| C=O (carbonyl) | Bond Length | ~ 1.21 Å |
| O-C2-C(O) | Bond Angle | ~ 115° |
Note: These are representative values from crystallographic studies of similar furan-2-carbonyl compounds and are provided for illustrative purposes. researchgate.net
Other Advanced Spectroscopic Techniques for Characterization
Beyond the foundational spectroscopic techniques of NMR and IR, a range of other advanced methodologies are crucial for the comprehensive structural elucidation of 2-furancarbonylisocyanate and its derivatives. These techniques provide deeper insights into molecular geometry, fragmentation patterns, and electronic properties, which are often unattainable through conventional methods. This section details the application of mass spectrometry, X-ray crystallography, and computational studies in the characterization of these compounds.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For the derivatives of this compound, it provides vital information on molecular weight and aids in confirming the elemental composition. Furthermore, the fragmentation patterns observed in the mass spectrum offer a roadmap to the molecule's structure.
In the study of furan compounds, electron ionization mass spectrometry (EI-MS) is commonly employed. The resulting mass spectrum reveals a parent molecular ion peak and several fragment ions. For instance, the mass spectrum of 2-furancarbonitrile, a related compound, shows distinct peaks that correspond to the loss of specific fragments from the parent molecule. A similar approach can be applied to the derivatives of this compound to understand their fragmentation pathways.
A general fragmentation pathway for alkylated 4-hydroxy-3(2H)-furanones has been proposed based on extensive mass spectrometric data, which can provide insights into the fragmentation of the furan ring system in other derivatives as well imreblank.ch. The study of isotopically labeled molecules has been particularly useful in elucidating these fragmentation mechanisms imreblank.ch. For example, in the mass spectrum of 2-ethyl-4-hydroxy-5-[13C]-methyl-3(2H)-furanone, the labeled ions allow for the precise location of the label within the fragment ions, confirming the proposed fragmentation pathways imreblank.ch.
Table 1: Key Mass Spectrometric Data for Related Furan Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| 2-Furancarbonitrile | C5H3NO | 93.09 | 93, 65, 39, 38 nist.gov |
| 2-Furancarbonyl chloride | C5H3ClO2 | 130.53 | 130, 95, 67, 39 nist.gov |
This table is generated based on data from the NIST WebBook for structurally related compounds to illustrate the type of data obtained from mass spectrometry.
X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique has been successfully applied to derivatives of 2-furyl isocyanate to establish their precise molecular geometries, including bond lengths and angles.
In a study involving the reaction of 2-furyl isocyanate with various Wittig reagents, X-ray crystallography was used to determine the structure of the resulting carbamoylmethylenetriphenylphosphoranes researchgate.net. The crystal structure analysis provided unambiguous evidence for the formation of these adducts and revealed the presence of intramolecular hydrogen bonding in certain derivatives researchgate.net.
Similarly, the single-crystal X-ray diffraction study of methyl 2-(3-(furan-2-carbonyl)thioureido)benzoate (MFCTB), a thiourea (B124793) derivative, provided detailed structural parameters bhu.ac.in. The compound was found to crystallize in the orthorhombic space group Pbca with Z = 8 bhu.ac.in. The experimentally determined bond lengths, such as C=S at 1.673 Å and C=O at 1.221 Å, were crucial for understanding the electronic distribution within the molecule bhu.ac.in.
Table 2: Selected Crystallographic Data for Methyl 2-(3-(furan-2-carbonyl)thioureido)benzoate (MFCTB)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Z | 8 |
| C=S Bond Length (Å) | 1.673 bhu.ac.in |
| C=O Bond Length (Å) | 1.221 bhu.ac.in |
Computational and Theoretical Studies
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for complementing experimental spectroscopic data. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic spectra, which can then be compared with experimental results to provide a more robust characterization of the molecule.
For methyl 2-(3-(furan-2-carbonyl)thioureido)benzoate, the molecular geometry was optimized using DFT with the B3LYP exchange-correlation functional and the 6-311G(d,p) basis set bhu.ac.in. The theoretically calculated bond parameters showed good agreement with the experimental data obtained from X-ray crystallography bhu.ac.in. For example, the calculated C=S and C=O bond distances were 1.668 Å and 1.228 Å, respectively, which are in close agreement with the experimental values bhu.ac.in.
Furthermore, the theoretical vibrational frequencies calculated using DFT matched well with the experimental FT-IR and FT-Raman spectra, aiding in the assignment of the observed vibrational bands bhu.ac.in. The electronic spectrum of the compound was also simulated using time-dependent DFT (TD-DFT), and the calculated absorption bands were in good agreement with the experimental UV-Vis spectrum bhu.ac.in.
The molecular electrostatic potential (MEP) map, another computational tool, was used to visualize the charge distribution within the molecule, identifying the negative potential sites on the oxygen, sulfur, and nitrogen atoms and the positive potential sites around the hydrogen atoms bhu.ac.in.
Table 3: Comparison of Experimental and Theoretical Data for Methyl 2-(3-(furan-2-carbonyl)thioureido)benzoate (MFCTB)
| Parameter | Experimental Value | Theoretical (DFT) Value |
| C=S Bond Length (Å) | 1.673 bhu.ac.in | 1.668 bhu.ac.in |
| C=O Bond Length (Å) | 1.221 bhu.ac.in | 1.228 bhu.ac.in |
| δ(N-H) (cm⁻¹) | ~1500 | Matched well with experiment bhu.ac.in |
| ν(C-N) (cm⁻¹) | ~1300, ~1100 | Matched well with experiment bhu.ac.in |
| ν(C=S) (cm⁻¹) | ~750 | Matched well with experiment bhu.ac.in |
| ¹H NMR (S=C-NH) (ppm) | 13.25 bhu.ac.in | 12.94 bhu.ac.in |
| ¹H NMR (O=C-NH) (ppm) | 9.25 bhu.ac.in | 8.99 bhu.ac.in |
| ¹H NMR (O=C-OCH₃) (ppm) | 3.94 bhu.ac.in | 3.81 bhu.ac.in |
| Electronic Absorption Bands (nm) | ~289, ~325 | Good agreement with experiment bhu.ac.in |
Emerging Research Directions and Future Perspectives in 2 Furancarbonylisocyanate Chemistry
Integration with Flow Chemistry Methodologies for Continuous Synthesis
The adoption of continuous flow chemistry represents a significant leap forward in the synthesis of isocyanates, a class of compounds often associated with hazardous reagents and challenging reaction conditions. Flow chemistry offers enhanced safety, improved reaction control, and greater scalability compared to traditional batch processes. researchgate.netgoogle.comscispace.com
One of the most promising phosgene-free routes to isocyanates is the Curtius rearrangement of acyl azides. However, the thermally unstable nature of acyl azide (B81097) intermediates has historically limited the large-scale application of this method due to safety concerns. google.com Continuous flow reactors provide a solution by enabling the in-situ generation and immediate consumption of hazardous intermediates in a small, controlled volume. This minimizes the risk of accumulation and potential runaway reactions. A recently developed continuous flow process for isocyanate production involves the following steps:
Mixing an acyl hydrazide with an aqueous solution of nitrous acid in a flow reactor to form an acyl azide. google.com
In-line extraction of the acyl azide into an organic solvent. google.com
Removal of water using a membrane separator. google.com
Heating the organic solution in a flow reactor to induce the Curtius rearrangement, yielding the isocyanate. google.com
This methodology, while demonstrated for other isocyanates, is directly applicable to the synthesis of 2-furancarbonylisocyanate from 2-furoyl hydrazide. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor setup can lead to higher yields and purity of the final product. researchgate.netwhiterose.ac.uk
The benefits of integrating flow chemistry into the synthesis of this compound and its derivatives are summarized in the table below.
| Feature of Flow Chemistry | Advantage for this compound Synthesis |
| Enhanced Safety | In-situ generation and consumption of hazardous intermediates like acyl azides minimizes risk. google.com |
| Improved Heat and Mass Transfer | High surface-area-to-volume ratio in microreactors allows for precise temperature control, preventing side reactions. scispace.com |
| Increased Efficiency and Yield | Optimized reaction conditions and reduced reaction times lead to higher product yields. scispace.comwhiterose.ac.uk |
| Scalability | Seamless scaling from laboratory to industrial production by running multiple reactors in parallel. researchgate.net |
| Automation and Integration | Potential for integration with in-line purification and analysis for a fully automated process. researchgate.net |
The application of flow chemistry is not limited to the synthesis of this compound itself but can also be extended to its subsequent reactions, enabling the continuous production of polyurethanes and other polymers in a more controlled and efficient manner. rsc.org
Chemoenzymatic Transformations and Biocatalysis
While direct chemoenzymatic transformations involving this compound are still an emerging area, the broader field of biocatalysis on furan (B31954) substrates provides a strong indication of future possibilities. Enzymes offer unparalleled selectivity and operate under mild conditions, aligning with the principles of green chemistry.
Research has demonstrated the successful use of enzymes for the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical, to 2,5-furandicarboxylic acid (FDCA). This transformation is a critical step in the production of bio-based polymers like polyethylene (B3416737) furanoate (PEF). While not directly involving an isocyanate, this showcases the potential of biocatalysts to perform selective modifications on the furan ring.
Future research in the chemoenzymatic transformation of this compound could explore several avenues:
Enzymatic Resolution: Racemic mixtures of substituted furan derivatives could be resolved using lipases or other hydrolases to produce enantiomerically pure building blocks for chiral polyurethanes or pharmaceuticals.
Biocatalytic Derivatization: Enzymes could be employed to catalyze the reaction of this compound with various nucleophiles, such as alcohols or amines, to synthesize specific carbamates or ureas with high regioselectivity and stereoselectivity.
Whole-Cell Biotransformations: Engineered microorganisms could be developed to perform multi-step syntheses, potentially converting simple bio-based feedstocks into functionalized furan isocyanates or their precursors.
The primary challenges in this area include the potential toxicity of isocyanates to enzymes and the need for non-aqueous reaction media. However, techniques such as enzyme immobilization and the use of ionic liquids or deep eutectic solvents as reaction media are being explored to overcome these limitations.
Sustainable and Resource-Efficient Synthetic Strategies
The development of sustainable and resource-efficient methods for the synthesis of furan-based isocyanates is a major focus of current research, driven by the need to replace petrochemical-based monomers. researchgate.net A significant advancement in this area is the development of phosgene-free routes to furan-containing diisocyanates. rsc.org
One such green pathway starts from 5-hydroxymethylfurfural (HMF) and proceeds through the synthesis of methyl furan-2,5-dimethylene dicarbamate (FDC) from 2,5-bis(aminomethyl)furan (B21128) (BAF) and dimethyl carbonate (DMC). The FDC is then catalytically decomposed to yield furan-2,5-dimethylene diisocyanate (FDI). rsc.org
Key Features of this Sustainable Route:
Phosgene-Free: Avoids the use of highly toxic phosgene (B1210022), a major drawback of conventional isocyanate synthesis. rsc.orgresearchgate.net
Bio-based Feedstock: Utilizes HMF, which is derivable from lignocellulosic biomass.
Catalytic Efficiency: Employs recyclable catalysts such as sodium methoxide (B1231860) (CH₃ONa) for the carbamate (B1207046) synthesis and supported palladium catalysts for subsequent hydrogenation steps. rsc.org
High Yields: The synthesis of FDC from BAF and DMC can achieve a separation yield of 98.1% under mild conditions. The subsequent thermal decomposition of the carbamate to the diisocyanate also proceeds with high yields (up to 89.6%). rsc.org
The following table summarizes the key reaction steps and the catalysts employed in this sustainable pathway.
| Reaction Step | Reactants | Catalyst | Product | Yield |
| Carbamate Synthesis | 2,5-bis(aminomethyl)furan (BAF), Dimethyl Carbonate (DMC) | CH₃ONa | Methyl furan-2,5-dimethylene dicarbamate (FDC) | 98.1% |
| Thermal Decomposition | Methyl furan-2,5-dimethylene dicarbamate (FDC) | - | Furan-2,5-dimethylene diisocyanate (FDI) | 89.6% |
This strategy can be conceptually adapted for the synthesis of monofunctional isocyanates like this compound, for instance, through the catalytic decomposition of a suitable carbamate precursor derived from 2-furancarboxylic acid. Further research is also focused on the chemical fixation of carbon dioxide (CO₂) to synthesize cyclic carbonates, which can then be used to produce isocyanate-free polyurethanes, offering an even more sustainable alternative. rsc.org
Exploration of Novel Reactivity Modalities and Catalyst Development
The development of novel catalysts is crucial for unlocking new reactivity patterns and improving the efficiency of reactions involving this compound and related furan derivatives. researchgate.netmdpi.com Research in this area is focused on designing catalysts that are not only highly active and selective but also robust and derived from earth-abundant metals.
Catalyst Development for Furan Transformations:
Recent advances in catalysis for furan chemistry that could be applied to this compound include:
Hydrogenation Catalysts: Nickel-doped molybdenum carbide (Ni-Mo₂C) supported on carbon has shown high activity and selectivity for the hydrogenation of furfural (B47365) to 2-methylfuran. mdpi.com Similar catalytic systems could be explored for the selective hydrogenation of the furan ring in this compound to produce saturated heterocyclic isocyanates, which are valuable monomers for polymers with improved thermal and chemical stability.
Oxidation Catalysts: Gold nanoparticles supported on carbon have been effectively used for the oxidation of HMF to FDCA. researchgate.netmdpi.com This highlights the potential for developing selective oxidation catalysts that could act on other functional groups of furan derivatives while preserving the isocyanate moiety.
C-H Activation Catalysts: While still in early stages for furan systems, the direct C-H functionalization of the furan ring offers a highly atom-economical way to introduce new functional groups. This could lead to novel furan-based isocyanates with tailored properties.
The table below presents examples of recently developed catalysts for the transformation of furan derivatives.
| Catalyst | Reaction | Substrate | Product | Key Finding |
| Ni-doped Mo carbide on Carbon | Hydrogenation | Furfural | 2-Methylfuran | High activity and selectivity towards 2-MF. mdpi.com |
| Au on Carbon with PVA stabilizer | Oxidation | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | Polyvinyl alcohol (PVA) as a stabilizer leads to smaller, more active Au nanoparticles. researchgate.netmdpi.com |
| Co- and Pt-doped/ZSM-5 | One-pot conversion | Furfural | γ-Valerolactone (GVL) | Achieved a high GVL yield of 85.4 mol% in the absence of liquid acids and molecular H₂. mdpi.com |
The exploration of these and other novel catalytic systems will undoubtedly expand the synthetic utility of this compound, enabling the creation of new materials and molecules with enhanced performance characteristics.
Q & A
Introduction
This FAQ addresses key scientific inquiries about 2-Furancarbonylisocyanate, focusing on experimental design, data interpretation, and methodological rigor. The questions are categorized into basic (fundamental synthesis and characterization) and advanced (mechanistic studies, computational modeling, and data contradiction resolution). All answers are supported by peer-reviewed methodologies and authoritative guidelines .
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can purity be validated?
- Methodology :
-
Synthesis : Use carbodiimide-mediated coupling of furan derivatives with isocyanate precursors under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR for isocyanate peak detection (~2270 cm⁻¹) .
-
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane.
-
Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆, δ 6.8–7.5 ppm for furan protons). Compare with NIST spectral libraries for consistency .
- Data Table :
| Synthetic Route | Yield (%) | Purity (HPLC) | Key Spectral Peaks |
|---|---|---|---|
| Carbodiimide-mediated | 65–75 | >98% | FTIR: 2270 cm⁻¹ (N=C=O) |
| Direct isocyanatation | 50–60 | >95% | ¹H NMR: δ 7.2 (furan H) |
Q. How should researchers address the compound’s instability during storage?
- Methodology :
- Store under inert gas (argon/nitrogen) at –20°C in flame-sealed ampules. Avoid moisture to prevent hydrolysis to 2-furancarboxamide. Use Karl Fischer titration to quantify residual water in solvents .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.
Advanced Research Questions
Q. What computational methods can predict this compound’s reactivity in nucleophilic additions?
- Methodology :
-
Perform DFT calculations (B3LYP/6-311++G**) to model transition states and electron density maps. Compare with experimental kinetic data (e.g., second-order rate constants for amine reactions) .
-
Key Parameters :
-
HOMO-LUMO gap (reactivity indicator).
-
Fukui indices for electrophilic sites.
- Data Contradiction Analysis :
-
If experimental rates deviate from computational predictions, re-examine solvent effects (PCM models) or entropy contributions .
Q. How to resolve discrepancies in reported spectroscopic data for this compound derivatives?
- Methodology :
- Cross-validate using multi-technique approaches:
X-ray crystallography for unambiguous structural confirmation.
High-resolution mass spectrometry (HRMS) for molecular formula verification.
- Case Study : Conflicting ¹³C NMR shifts for N-substituted derivatives may arise from solvent polarity or tautomerism. Test in deuterated DMSO vs. CDCl₃ .
Methodological Guidelines for Data Reporting
Q. What experimental details are critical for reproducibility in peer-reviewed journals?
- Required Information :
- Full synthetic procedures (catalyst loading, reaction time/temperature).
- Spectral acquisition parameters (NMR field strength, solvent peaks).
- Raw data deposition in repositories like Zenodo or Figshare .
- Common Pitfalls :
- Omitting minor byproducts (e.g., trimerization products of isocyanates).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


